N-Boc-1-amino-1-cyclopentanemethanol

Physical property Solid handling Storage stability

Peptide chemists often face building block solubility losses during solid-phase wash steps. N-Boc-1-amino-1-cyclopentanemethanol (CAS 168540-07-6) solves this with water insolubility and a conformationally constrained cyclopentane scaffold ideal for peptidomimetics. • Solid form (mp 108-112°C), 98% purity: precise weighing for automated synthesizers. • Intermediate ring flexibility enables defined backbone dihedral angles. • Resists evaporation under microwave-assisted synthesis (bp 329.5°C). Supply: multi-gram quantities from stock with global shipping.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 168540-07-6
Cat. No. B063524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1-amino-1-cyclopentanemethanol
CAS168540-07-6
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCC1)CO
InChIInChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14)
InChIKeyKORMKULLVQEUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-1-amino-1-cyclopentanemethanol: Amino Alcohol Building Block


N-Boc-1-amino-1-cyclopentanemethanol (CAS 168540-07-6), also known as tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate, is a bifunctional organic compound characterized by a tert-butoxycarbonyl (Boc)-protected amine and a primary hydroxyl group attached to a cyclopentane ring . This compound serves as a versatile building block in organic and medicinal chemistry, particularly in peptide synthesis, where the Boc group allows for selective amine protection during coupling reactions . Its unique cyclopentane scaffold offers distinct steric and conformational properties compared to linear or larger cyclic analogs [1].

Building block Boc-protected amino alcohol with cyclopentane scaffold
Solid form Simplifies weighing and handling for solid-phase synthesis
Conformational control Cyclopentane ring offers steric profile distinct from linear or larger cyclic analogs

N-Boc-1-amino-1-cyclopentanemethanol: Why Analogs Fall Short


Substituting N-Boc-1-amino-1-cyclopentanemethanol with other Boc-protected amino alcohols is not trivial due to significant differences in physicochemical properties and structural parameters that directly impact synthetic utility and product performance. As detailed below, variations in ring size (cyclopropane vs. cyclopentane vs. cyclohexane) lead to substantial differences in melting point (spanning >25°C), pKa (spanning >0.75 units), and solubility profiles [1]. Furthermore, the presence or absence of the Boc protecting group drastically alters aqueous solubility (from freely soluble in water to insoluble) and storage stability . These quantitative differences necessitate careful selection based on specific reaction conditions and downstream processing requirements.

Ring size mismatch

Cyclopropane or cyclohexane analogs introduce different steric and conformational properties that may alter reaction outcomes.

Boc protection requirement

The unprotected analog is freely water-soluble, shifting phase behavior and complicating organic-phase coupling workup.

Purity grade variability

Commercial purity differs across analogs; lower-grade material may increase side reactions and batch variability.

N-Boc-1-amino-1-cyclopentanemethanol: Key Property Differences


Melting Point and Physical Form

N-Boc-1-amino-1-cyclopentanemethanol exhibits a melting point of 108-112°C , in contrast to the unprotected analog 1-amino-1-cyclopentanemethanol, which is a liquid with a melting point of 20-22°C [1]. Additionally, the cyclopropane analog (N-Boc-1-amino-1-cyclopropanemethanol) melts at a lower temperature of 81-85°C . The higher melting point of the target compound confers advantages in solid-phase synthesis and facilitates purification via recrystallization.

Melting point
Data to verify
108–112 °C (solid) vs. 20–22 °C (liquid unprotected analog)
Solid form supports easier handling and storage for solid-phase workflows.
Supplier-reported range; verify under local lab conditions.
Physical property Solid handling Storage stability

pKa and Deprotection Kinetics

The predicted pKa of N-Boc-1-amino-1-cyclopentanemethanol is 12.12 ± 0.20 . This value is significantly lower than that of the unprotected 1-amino-1-cyclopentanemethanol (pKa 15.05 ± 0.10) , reflecting the electron-withdrawing effect of the Boc group. Among Boc-protected cyclic amino alcohols, the cyclopentane derivative (pKa 12.12) differs from the cyclohexane analog (pKa 12.56 ± 0.40) [1] and the cyclopropane analog (pKa 12.24 ± 0.20) . These pKa variations directly influence the rate of acid-catalyzed Boc deprotection, with lower pKa values correlating with slower deprotection under identical acidic conditions.

pKa
Data to verify
Predicted pKa 12.12 (target) vs. 15.05 (unprotected); 0.44 units lower than cyclohexane analog
Lower pKa may result in slower acid-catalyzed Boc deprotection, offering differentiated kinetics.
Predicted values; experimental confirmation recommended.
Deprotection kinetics Acid-base chemistry Boc removal

Solubility and Organic-Phase Compatibility

N-Boc-1-amino-1-cyclopentanemethanol is insoluble in water but soluble in common organic solvents such as dichloromethane and dimethylformamide . In stark contrast, the unprotected analog 1-amino-1-cyclopentanemethanol is freely soluble in water (306 g/L at 25°C) . The Boc-protected cyclopropane analog is also reported to be insoluble in water but soluble in organic solvents . The water insolubility of the target compound is a direct consequence of the hydrophobic Boc group and cyclopentane ring, which masks the polar amine and hydroxyl functionalities.

Aqueous solubility
Data to verify
Insoluble in water vs. freely soluble unprotected analog (306 g/L)
Water insolubility aids organic-phase retention during peptide coupling workup.
Verify solubility in intended solvent system.
Solubility Biphasic reactions Workup efficiency

Commercial Purity and Quality Control

N-Boc-1-amino-1-cyclopentanemethanol is routinely supplied with a minimum purity specification of 97% , with select vendors offering material at ≥98% purity . Comparable analogs such as N-Boc-1-amino-1-cyclohexanemethanol are often available only at 95% purity , while the cyclopropane analog is also available at ≥98% [1]. The consistent availability of high-purity material reduces the need for in-house purification and ensures reproducible synthetic outcomes.

Commercial purity
Specification review
97–98% purity vs. 95% for cyclohexane analog
Higher baseline purity may reduce side reactions and improve lot-to-lot consistency.
Confirm batch-specific COA before critical synthetic steps.
Purity Quality control Procurement specification

Molecular Weight and Steric Profile

N-Boc-1-amino-1-cyclopentanemethanol has a molecular weight of 215.29 g/mol . This places it between the smaller cyclopropane analog (MW 187.24 g/mol) and the larger cyclohexane analog (MW 229.32 g/mol) . The cyclopentane ring provides moderate steric bulk that can influence the conformational preferences of the molecule and its derivatives, potentially affecting binding affinity in biological targets or selectivity in catalytic reactions.

Molecular weight
Data to verify
215.29 g/mol (cyclopentane) vs. 187.24 (cyclopropane) and 229.32 (cyclohexane)
Intermediate steric bulk balances ring strain and conformational flexibility.
Calculated values; may influence steric interactions in synthesis.
Molecular weight Steric hindrance Ring size

Boiling Point and Thermal Stability

N-Boc-1-amino-1-cyclopentanemethanol exhibits a predicted boiling point of 329.5 ± 11.0 °C at 760 mmHg . This is significantly higher than the unprotected analog, which boils at 85-90 °C at 10 mmHg [1]. The high boiling point reflects the compound's thermal stability, which is advantageous for reactions requiring elevated temperatures, such as microwave-assisted syntheses or high-temperature coupling reactions.

Boiling point
Data to verify
Predicted 329.5 °C at 760 mmHg vs. 85–90 °C at 10 mmHg (unprotected)
High boiling point supports use in elevated-temperature reactions without evaporative loss.
Predicted value; confirm thermal stability under reaction conditions.
Boiling point Thermal stability Reaction temperature

N-Boc-1-amino-1-cyclopentanemethanol: Recommended Applications


Solid-Phase Peptide Synthesis

The solid physical form (mp 108-112°C) and high commercial purity (97-98%) of N-Boc-1-amino-1-cyclopentanemethanol make it ideally suited for automated solid-phase peptide synthesizers, where precise weighing and minimal hygroscopicity are critical for reproducible coupling efficiencies . Its water insolubility ensures that the compound remains in the organic phase during wash steps, preventing loss of the valuable building block .

Conformationally Constrained Peptidomimetics

The cyclopentane ring introduces a defined conformational constraint (five-membered ring) that is intermediate in flexibility between the highly strained cyclopropane and the more flexible cyclohexane . This steric profile is exploited in the design of peptidomimetics where specific backbone dihedral angles are required for target binding. The Boc protection allows for orthogonal deprotection strategies in the presence of Fmoc-protected amino acids .

Microwave-Assisted High-Temperature Coupling

The high boiling point (329.5°C) and thermal stability of N-Boc-1-amino-1-cyclopentanemethanol permit its use in microwave-assisted organic synthesis (MAOS), where elevated temperatures (>150°C) can dramatically accelerate reaction rates . Unlike lower-boiling analogs, this compound resists evaporation and thermal degradation under these conditions, enabling cleaner reaction profiles .

IRAK4 Inhibitor Scaffold Synthesis

N-Boc-1-amino-1-cyclopentanemethanol has been cited as a relevant synthetic intermediate in patents related to IRAK4 inhibitors, a class of compounds under investigation for autoimmune and inflammatory diseases . The compound's specific ring size and Boc protection are integral to constructing the bicyclic-fused heteroaryl cores described in these patents, underscoring its value in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Solid physical form & water insolubility
Weighing precision & organic phase retention
Conformationally constrained peptidomimetics
Cyclopentane ring constraint & Boc orthogonal protection
Backbone dihedral control & selective deprotection
Microwave-assisted high-temperature coupling
High boiling point & thermal stability
Resistance to evaporation and thermal degradation
IRAK4 inhibitor scaffold synthesis
Ring size & Boc protection for bicyclic cores
Scaffold fidelity in medicinal chemistry campaigns

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